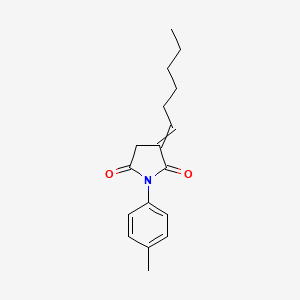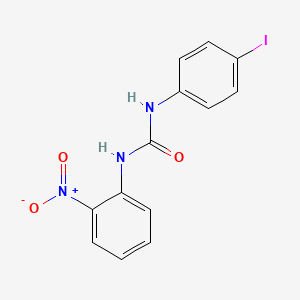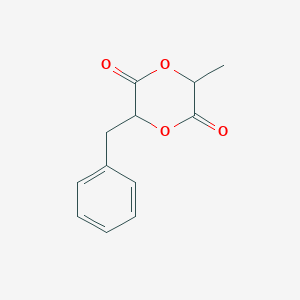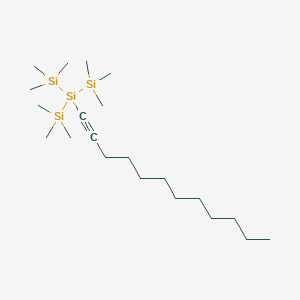
2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is a complex organosilicon compound It features a unique structure with a dodecynyl group attached to a hexamethyltrisilane backbone, which is further modified with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves multiple steps:
Formation of the Dodecynyl Group: The dodecynyl group can be synthesized through the coupling of a dodecyl halide with an alkyne under palladium-catalyzed conditions.
Attachment to the Trisilane Backbone: The dodecynyl group is then attached to a hexamethyltrisilane backbone through a hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across the alkyne.
Introduction of the Trimethylsilyl Group: Finally, the trimethylsilyl group is introduced via a silylation reaction, typically using a reagent like trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used for desilylation reactions.
Major Products
Oxidation: Silanols, siloxanes.
Reduction: Alkenes, alkanes.
Substitution: Various functionalized silanes.
Applications De Recherche Scientifique
2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, including silicon-based polymers and nanomaterials.
Organic Synthesis: Acts as a precursor for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Dodec-1-YN-1-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen and silicon-carbon bonds. These bonds can undergo addition, substitution, and elimination reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodec-1-yn-1-ylbenzene: Similar alkyne structure but lacks the silicon-based backbone.
Hexamethyldisilane: Contains a similar silicon backbone but lacks the dodecynyl and trimethylsilyl groups.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the complex trisilane structure.
Propriétés
Numéro CAS |
825626-53-7 |
|---|---|
Formule moléculaire |
C21H48Si4 |
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
dodec-1-ynyl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C21H48Si4/c1-11-12-13-14-15-16-17-18-19-20-21-25(22(2,3)4,23(5,6)7)24(8,9)10/h11-19H2,1-10H3 |
Clé InChI |
FIXJNJQGZZXADI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC#C[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)

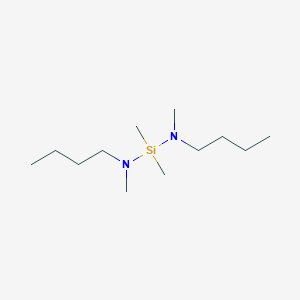

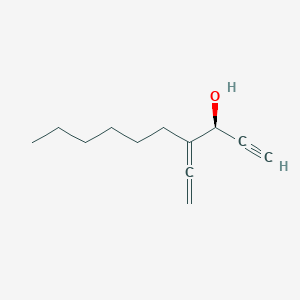
![2-Acetyl-2-[1-(4-chlorophenyl)ethyl]cyclopentan-1-one](/img/structure/B14214797.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5,6-dimethyl-](/img/structure/B14214798.png)
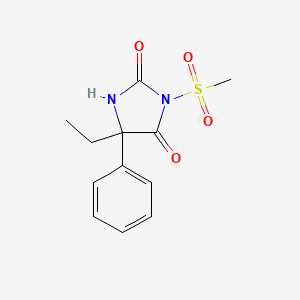
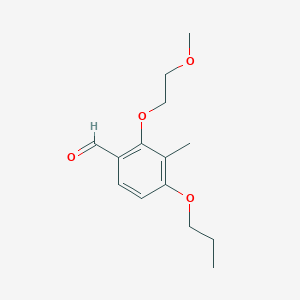
![6-{[(Anthracen-9-yl)methyl]amino}hexanoic acid](/img/structure/B14214811.png)
